molecular formula C14H27NO4 B2797060 Diethyl (3-diethylaminopropyl)-malonate CAS No. 32941-05-2

Diethyl (3-diethylaminopropyl)-malonate

Cat. No.: B2797060
CAS No.: 32941-05-2
M. Wt: 273.373
InChI Key: BLYNLPYSPJSYHY-UHFFFAOYSA-N
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Description

Diethyl (3-diethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethylaminopropyl group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-diethylaminopropyl)-malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-diethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an anhydrous solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-diethylaminopropyl)-malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylaminopropyl group.

    Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.

    Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium ethoxide are commonly used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted malonates.

    Condensation: Formation of β-keto esters.

    Hydrolysis: Formation of diethyl (3-diethylaminopropyl)-malonic acid.

Scientific Research Applications

Diethyl (3-diethylaminopropyl)-malonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (3-diethylaminopropyl)-malonate involves its reactivity due to the presence of the malonate moiety and the diethylaminopropyl group. The compound can act as a nucleophile in substitution reactions and as a reactant in condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate compound without the diethylaminopropyl group.

    Ethyl (3-diethylaminopropyl)-malonate: Similar structure but with one ethyl group instead of two.

    Diethyl (3-dimethylaminopropyl)-malonate: Similar structure but with dimethylamino instead of diethylamino group.

Uniqueness

Diethyl (3-diethylaminopropyl)-malonate is unique due to the presence of the diethylaminopropyl group, which imparts specific reactivity and properties that are different from other malonates. This makes it valuable in specialized applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

diethyl 2-[3-(diethylamino)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYNLPYSPJSYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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